molecular formula C21H21ClN4O2 B11285001 1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11285001
M. Wt: 396.9 g/mol
InChI Key: INEUQNAOIXTSQK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a unique structure that combines a chlorophenyl group, a methoxyphenyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Final Coupling: The final step involves coupling the chlorophenyl group with the previously synthesized intermediate through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but lacks the pyrazole and methoxyphenyl groups.

    4-(3-Methoxyphenyl)piperazine: Contains the methoxyphenyl group but not the chlorophenyl or pyrazole groups.

    1-(3-Chlorophenyl)-4-(3-methoxyphenyl)piperazine: Similar structure but without the pyrazole ring.

Uniqueness: 1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of all three functional groups (chlorophenyl, methoxyphenyl, and pyrazole), which contribute to its diverse chemical reactivity and potential pharmacological properties.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H21ClN4O2/c1-28-18-7-2-4-15(12-18)19-14-20(24-23-19)21(27)26-10-8-25(9-11-26)17-6-3-5-16(22)13-17/h2-7,12-14H,8-11H2,1H3,(H,23,24)

InChI Key

INEUQNAOIXTSQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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